N-Benzylpent-4-enethioamide
Description
N-Benzylpent-4-enethioamide is a thioamide derivative characterized by a benzyl group attached to the nitrogen atom and a pent-4-ene chain. Its structure combines a thioamide core (-C(=S)-NH-) with a flexible alkenyl chain and an aromatic benzyl substituent. Thioamides generally exhibit distinct reactivity compared to oxygen-containing amides due to sulfur’s polarizability and weaker hydrogen-bonding capacity, which can influence solubility and biological interactions .
Properties
CAS No. |
58170-54-0 |
|---|---|
Molecular Formula |
C12H15NS |
Molecular Weight |
205.32 g/mol |
IUPAC Name |
N-benzylpent-4-enethioamide |
InChI |
InChI=1S/C12H15NS/c1-2-3-9-12(14)13-10-11-7-5-4-6-8-11/h2,4-8H,1,3,9-10H2,(H,13,14) |
InChI Key |
FMNGVEJBUHBCBA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=S)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzylpent-4-enethioamide typically involves the reaction of benzylamine with pent-4-enethioic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the thioamide bond. The reaction mixture is then heated to reflux, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can further enhance the sustainability of the production method.
Chemical Reactions Analysis
Types of Reactions
N-Benzylpent-4-enethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioamide group can yield the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2), and solvents like dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzylamine derivatives.
Substitution: Nitrobenzyl derivatives, halobenzyl derivatives.
Scientific Research Applications
N-Benzylpent-4-enethioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug design and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Benzylpent-4-enethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s bioactive effects.
Comparison with Similar Compounds
Research Implications and Gaps
- Synthetic Challenges : The alkenyl chain in this compound may require controlled reaction conditions to prevent isomerization or polymerization, as observed in analogs with unsaturated chains .
- Biological Screening : Prioritize assays for anticancer and antimicrobial activity, leveraging structural parallels to compounds like N-(4-bromophenyl)-4-methylbenzenecarbothioamide .
- Safety Considerations : Thioamides with reactive substituents (e.g., dimethyl groups in ) may require toxicity profiling, though the benzyl group in this compound likely reduces acute risks.
Data Tables for Key Comparisons
Table 1: Substituent Impact on Reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
